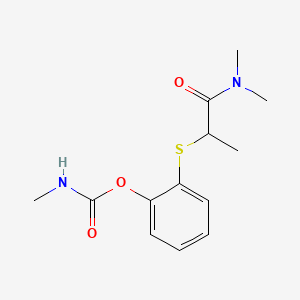
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide is a complex organic compound with a unique structure that includes both amide and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylpropanamide with a phenylthio compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow systems can enhance the production rate and reduce the cost.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(methylamino)propanamide
- Propanamide, 2,2-dimethyl-N-phenyl-
- N,N-Dimethyl-2-(2-propionylphenoxy)acetamide
Uniqueness
N,N-Dimethyl-2-((2-(((methylamino)carbonyl)oxy)phenyl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52174-09-1 |
|---|---|
Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
[2-[1-(dimethylamino)-1-oxopropan-2-yl]sulfanylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-9(12(16)15(3)4)19-11-8-6-5-7-10(11)18-13(17)14-2/h5-9H,1-4H3,(H,14,17) |
InChI Key |
DEUKIRGSUNYKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















